molecular formula C10H10N2O B8635588 6-Cyclopropyl-5-methoxypicolinonitrile

6-Cyclopropyl-5-methoxypicolinonitrile

Cat. No. B8635588
M. Wt: 174.20 g/mol
InChI Key: XRBSESVYUYSGNK-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

To a solution of 6-cyclopropyl-5-methoxypyridine-2-carbonitrile (9-5, 115 mg, 0.66 mmol, 1 equiv) in THF (2.6 mL) at 0° C. was added LAH (1 M, 1.98 mL, 1.98 mmol, 3 equiv) slowly. The reaction mixture was stirred and allowed to warm to ambient temperature over 3 hours. The reaction mixture was then diluted with EtOAc (2 mL), and water (50 uL), NaOH (aq., 20 wt. %, 50 uL) and water (100 uL) were added sequentially. The reaction mixture was then dried over MgSO4, filtered and concentrated to afford the product (9-6). ESI+MS [M+H]+ C10H15N2O: 179.1 found, 179.2 required.
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
1.98 mL
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 μL
Type
solvent
Reaction Step Two
Name
Quantity
50 μL
Type
solvent
Reaction Step Two
Name
Quantity
100 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=2[O:12][CH3:13])[CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.CCOC(C)=O.O.[OH-].[Na+]>[CH:1]1([C:4]2[N:9]=[C:8]([CH2:10][NH2:11])[CH:7]=[CH:6][C:5]=2[O:12][CH3:13])[CH2:2][CH2:3]1 |f:1.2.3.4.5.6,10.11|

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
C1(CC1)C1=C(C=CC(=N1)C#N)OC
Name
Quantity
1.98 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2.6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 μL
Type
solvent
Smiles
O
Name
Quantity
50 μL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
100 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added sequentially
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=CC(=N1)CN)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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